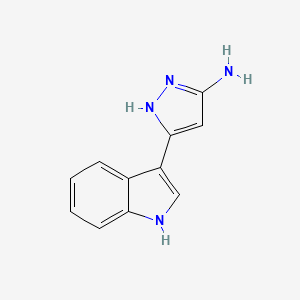

3-(1H-インドール-3-イル)-1H-ピラゾール-5-アミン

説明

3-(1H-indol-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1H-indol-3-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-3-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヘテロ環化合物の合成

3-(1H-インドール-3-イル)-1H-ピラゾール-5-アミンのインドール部分は、複雑なヘテロ環化合物の合成において極めて重要です。 研究者たちは、多成分反応を用いて、潜在的な生物活性を有する誘導体を作り出してきました . 例えば、ベンゾ[f]インドール-4,9-ジオン誘導体の合成は、抗菌性や抗癌性など、その顕著な生物活性のために特に注目されています .

抗炎症作用

3-(1H-インドール-3-イル)-1H-ピラゾール-5-アミンの誘導体は、抗炎症作用について研究されてきました。 そのような誘導体の1つは、白血球の遊走を著しく抑制し、sGC-NO/サイトカイン経路を介した炎症の治療に有望であることが示されました . この経路は、炎症や疼痛に対する体の反応において極めて重要であり、これらの誘導体は医薬品開発において価値があります。

細胞毒性研究

この化合物の誘導体は、さまざまな癌細胞株に対する細胞毒性効果について合成され、評価されています。 インドール部分とピラゾール部分の存在は、細胞毒性活性の発現に寄与し、これは新しい抗癌剤の開発に不可欠です .

抗菌作用および抗結核作用

3-(1H-インドール-3-イル)-1H-ピラゾール-5-アミンの新規に設計された誘導体は、抗菌作用および抗結核作用について合成され、評価されています。 これらの研究は、耐性菌株や結核菌との闘いにおいて重要です .

ファーマコフォア開発

3-(1H-インドール-3-イル)-1H-ピラゾール-5-アミンから誘導できるN-アシルヒドラゾン官能基は、多様な薬理活性を示すファーマコフォア基として同定されています。 この官能基は、抗炎症作用など、標的とする治療効果を持つ分子の設計において不可欠です .

有機合成と創薬

この化合物は、複雑なハイブリッドヘテロ環状骨格の持続可能かつ経済的な合成のために、有機合成と創薬に使用されます。 反応における多様性と複数結合を形成する能力により、多様な分子構造を構築するための貴重なビルディングブロックとなっています .

作用機序

Target of Action

Indole derivatives have been known to interact with a variety of biological targets, including serotonin receptors and transporters , and cyclooxygenase (COX) enzymes .

Mode of Action

For instance, some indole derivatives can suppress the biosynthesis of certain mediators from arachidonic acid by selectively or non-selectively inhibiting COX enzymes .

Biochemical Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimalarial effects .

生物活性

3-(1H-indol-3-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine typically involves the reaction of indole derivatives with pyrazole precursors. The resulting compound serves as a versatile building block for further modifications, allowing for the development of new pharmacologically active derivatives. Its structure enables interactions with various biological targets, particularly within the realm of cancer therapy and antimicrobial activity.

Anticancer Activity

Research has shown that compounds containing the pyrazole moiety exhibit potent anticancer properties. For instance, studies have demonstrated that derivatives of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine can inhibit the growth of multiple cancer cell lines, including lung (A549), colon (HT-29), and breast cancer (MDA-MB-231) cells. In vitro assays revealed significant antiproliferative effects, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that several synthesized derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, 3-(1H-indol-3-yl)-1H-pyrazol-5-amine has been reported to possess anti-inflammatory and analgesic properties. Studies indicate that certain derivatives can significantly reduce inflammation in animal models, with mechanisms involving the inhibition of cyclooxygenase (COX) enzymes . The anti-inflammatory effects were quantified using various bioassays, revealing IC50 values that suggest these compounds could serve as alternative treatments for inflammatory disorders.

The biological activities of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine are attributed to its ability to interact with multiple biological pathways:

- Cancer Cell Apoptosis : The compound induces apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

- Anti-inflammatory Pathways : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators derived from arachidonic acid.

Case Studies

Several case studies highlight the effectiveness of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity in lung cancer cell lines with IC50 values below 10 μM. |

| Study B | Showed potent antibacterial activity against E. coli with an MIC value of 15 μg/mL. |

| Study C | Reported anti-inflammatory effects in a mouse model with a reduction in paw edema by 50% compared to control groups. |

特性

IUPAC Name |

5-(1H-indol-3-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H3,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDIPMWYSLNOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(1H-indol-3-yl)-1H-pyrazol-5-amine a valuable building block in organic synthesis?

A1: This compound, often synthesized from 3-cyanoacetylindole, serves as a versatile intermediate for creating diverse heterocyclic compounds. Its structure allows for further modifications through reactions with various electrophiles. For instance, it can react with 1,3-biselectrophilic reagents to produce pyrazolo[1,5-a]pyrimidines. Additionally, it can participate in multi-component reactions with triethyl orthoformate and compounds containing an active methylene group to yield structurally diverse molecules []. This versatility makes it attractive for exploring new chemical entities with potential biological activities.

Q2: What is the relationship between the chemical structure of the synthesized compounds and their antioxidant activity?

A2: Research indicates that the specific structural class of the synthesized compound influences its antioxidant properties []. For example, derivatives belonging to the pyrazolo[1,5-a]pyrimidine series, synthesized using 3-(1H-indol-3-yl)-1H-pyrazol-5-amine as a starting material, generally displayed superior antioxidant activity compared to those in the pyrazolotriazine series. This suggests that the pyrimidine ring system may contribute favorably to the antioxidant mechanism. Further investigations into the structure-activity relationship within these compound classes could provide valuable insights for designing more potent antioxidants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。